
di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound with a unique structure that includes a cyclohexene ring, a cyano group, and two tert-butyl carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, introduction of the cyano group, and protection of the hydroxyl group with tert-butyl carbamate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine.
Applications De Recherche Scientifique
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(pentan-3-yloxy)cyclohex-4-ene-1,2-diyl)dicarbamate
- Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(methoxy)cyclohex-4-ene-1,2-diyl)dicarbamate
Uniqueness
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C17H27N3O5 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R,6S)-4-cyano-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)19-11-7-10(9-18)8-12(21)13(11)20-15(23)25-17(4,5)6/h8,11-13,21H,7H2,1-6H3,(H,19,22)(H,20,23)/t11-,12+,13+/m0/s1 |
Clé InChI |
AIHFYUZMISVLGO-YNEHKIRRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]([C@@H]1NC(=O)OC(C)(C)C)O)C#N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(=CC(C1NC(=O)OC(C)(C)C)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
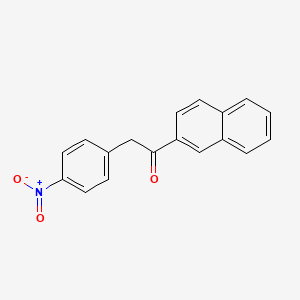

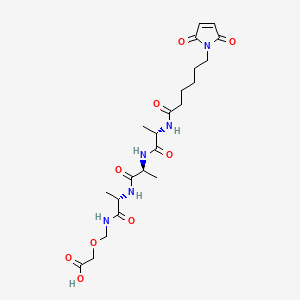
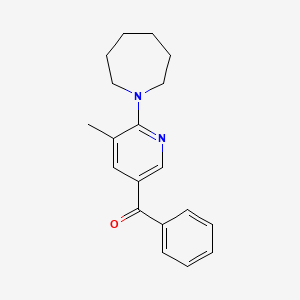
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
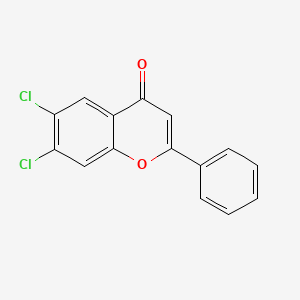

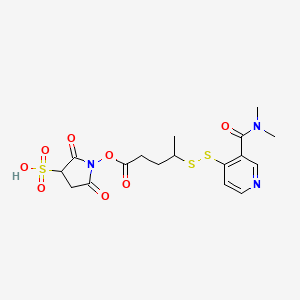
![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)

![2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11834261.png)
